

Application Notes and Protocols for Itraconazole in In Vivo Animal Studies

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Compound of Interest

Compound Name: Intrazole

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of itraconazole in in vivo animal studies, with a focus on its applications as an anti-cancer agent. The protocols and data presented are intended to serve as a guide for researchers designing and conducting preclinical studies with this repurposed drug.

Introduction

Itraconazole is a triazole antifungal agent that has gained significant attention for its potent anti-cancer properties.[1][2] Beyond its established mechanism of inhibiting fungal lanosterol 14 α -demethylase, itraconazole has been shown to exert anti-neoplastic effects through two primary signaling pathways: the Hedgehog (Hh) signaling pathway and the angiogenesis pathway.[3][4][5][6][7][8] Its oral bioavailability and well-characterized pharmacokinetic profile make it an attractive candidate for preclinical and clinical investigation in oncology.[4][9]

Quantitative Data Summary

The following tables summarize itraconazole dosages and administration details from various in vivo animal studies. These data can help researchers select appropriate starting doses and administration routes for their specific animal models and research questions.

Table 1: Itraconazole Dosage in Murine Models

Animal Model	Application	Dosage	Administration Route	Vehicle	Dosing Frequency & Duration	Reference
C57BL/6 Mice	Peritoneal Fibrosis	20 mg/kg	Intraperitoneal (IP)	Not Specified	Daily for 4 weeks	[10]
Mice	Invasive Fungal Infection	0.63, 2.5, 10, 40 mg/kg	Intravenous (IV) & Oral	Cyclodextrin formulation	Once daily	[11]
Mice	Disseminated Aspergillosis	80 mg/kg	Oral	Not Specified	Daily	[12]

Table 2: Itraconazole Dosage in Rat Models

Animal Model	Application	Dosage	Administration Route	Vehicle	Dosing Frequency & Duration	Reference
Sprague-Dawley Rats	Pharmacokinetics	10, 20, 30 mg/kg	Intravenous (IV)	Not Specified	Single dose	[13]
Sprague-Dawley Rats	Pharmacokinetics	10, 30, 50 mg/kg	Oral	Not Specified	Single dose	[13]
Wistar Rats	Hepatotoxicity Study	5, 10 mg/kg	Not Specified	Not Specified	Daily for 30 and 60 days	[14]
Rats	Hepatotoxicity Study	10, 50, 100 mg/kg	Intraperitoneal (IP)	Not Specified	Daily for 14 days	[15]

Table 3: Itraconazole Dosage in Other Animal Models

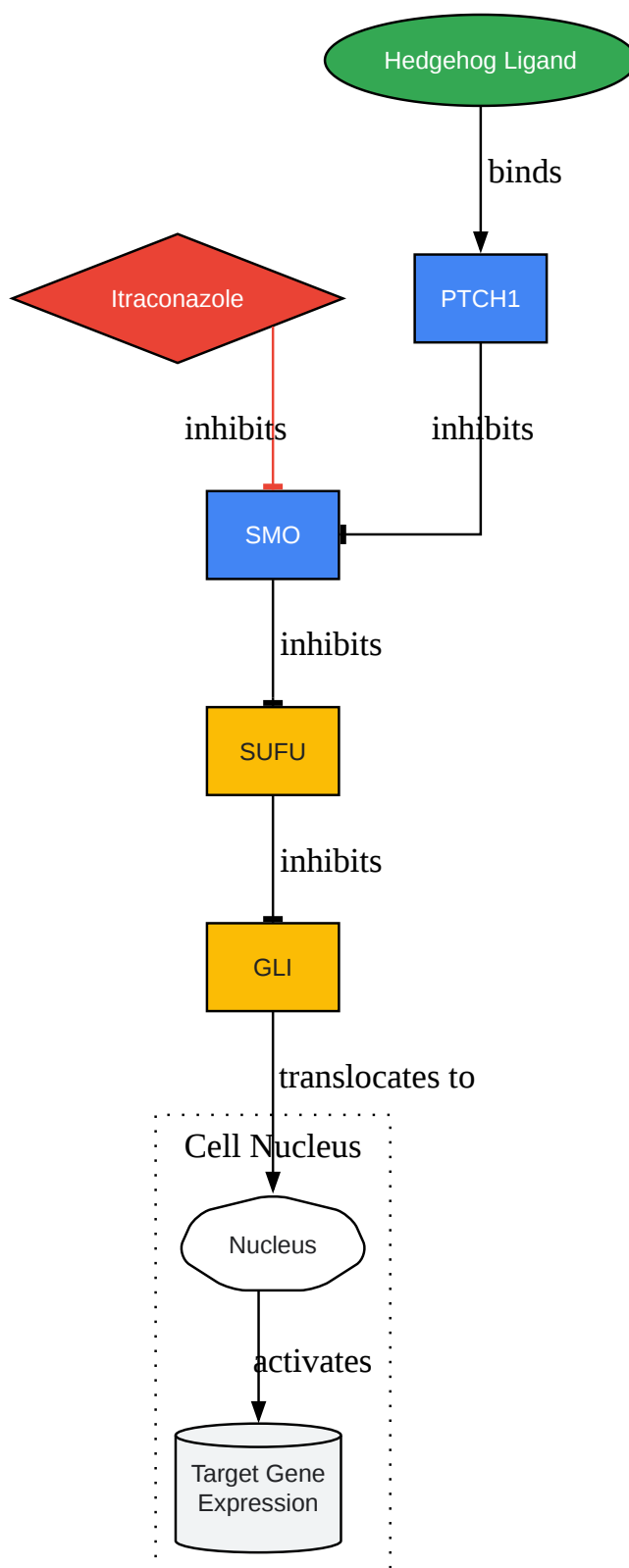
Animal Model	Application	Dosage	Administration Route	Vehicle	Dosing Frequency & Duration	Reference
Guinea Pigs	Disseminated Aspergillosis	2.5, 5 mg/kg	Oral & Parenteral	Not Specified	Not Specified	[12] [16]
Dogs	Dermatophytosis	5 mg/kg	Oral	Not Specified	Daily until mycological cure	[17]
Cats	Dermatophytosis	5 mg/kg	Oral	Not Specified	Daily for 7 days on alternating weeks for 3 cycles	[17]

Key Signaling Pathways

Itraconazole's anti-cancer activity is primarily attributed to its inhibition of the Hedgehog and angiogenesis signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and survival.[\[2\]](#)[\[3\]](#)[\[8\]](#) Itraconazole inhibits the Hh pathway by binding to the Smoothened (SMO) receptor, a key transmembrane protein in the pathway, at a site distinct from other SMO antagonists.[\[3\]](#)[\[8\]](#) This blockade prevents the activation of downstream GLI transcription factors, leading to the suppression of Hh target gene expression.[\[1\]](#)[\[2\]](#)

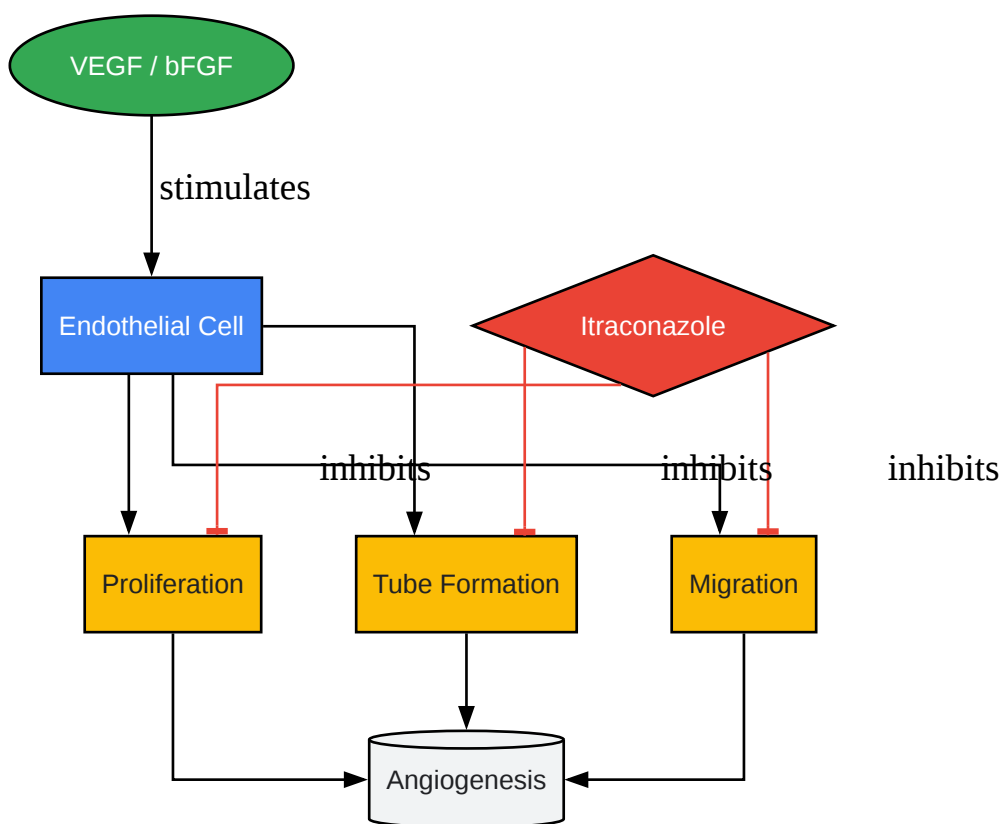


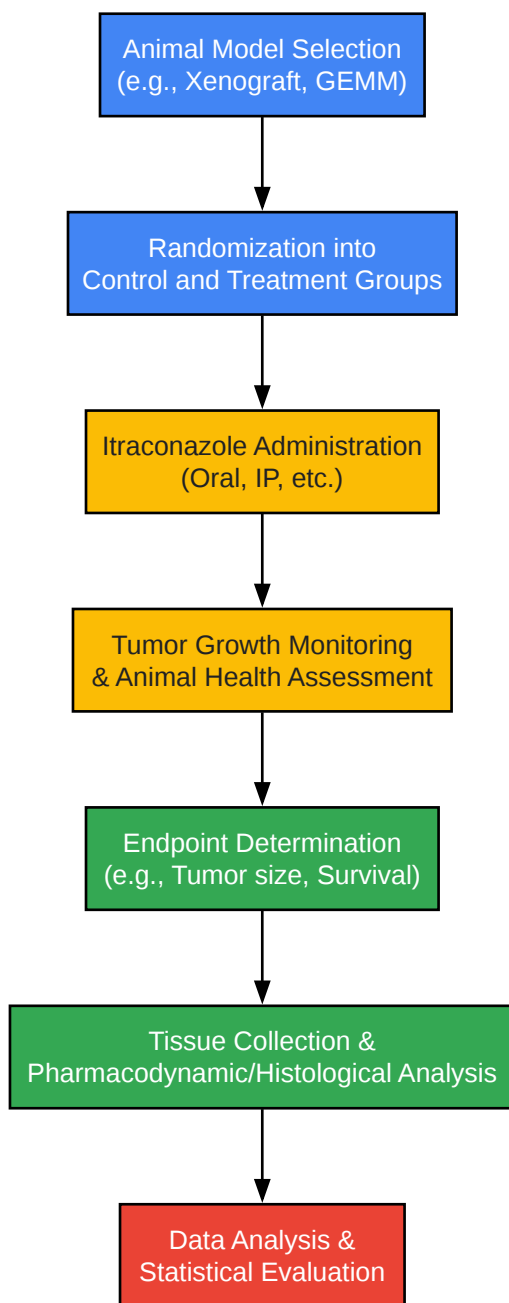
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Figure 1: Itraconazole's inhibition of the Hedgehog signaling pathway.

Angiogenesis Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4][5][6][7] Itraconazole has been identified as a potent inhibitor of angiogenesis.[4][5][6][7][18] It is believed to impair endothelial cell proliferation, migration, and tube formation, which are key steps in angiogenesis.[4] The anti-angiogenic effects of itraconazole are mediated, at least in part, through the inhibition of lanosterol 14 α -demethylase, an enzyme involved in cholesterol biosynthesis, and by affecting multiple angiogenic stimulatory pathways, including those mediated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[4][5][6]





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